Imipramine Impurity HCl

pharmaceutical impurity profiling chromatographic selectivity reference standard characterization

Imipramine Impurity HCl (CAS 70738-29-3), chemically designated as 9-Methyl-10-Dimethylaminopropylacridinium Chloride Hydrochloride (molecular formula C19H24N2Cl2, molecular weight 351.32 g/mol), is a fully characterized quaternary acridinium reference standard employed in the impurity profiling of the tricyclic antidepressant imipramine hydrochloride. Structurally, it features a positively charged, fully aromatic acridinium core with a 9-methyl substituent and a 10-(3-dimethylamino)propyl side chain—distinguishing it categorically from the parent dibenzoazepine scaffold of imipramine (CAS 113-52-0) and the partially hydrogenated acridan-type impurities such as Imipramine EP Impurity D.

Molecular Formula C19H24N2Cl2
Molecular Weight 351.32
CAS No. 70738-29-3
Cat. No. B602320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipramine Impurity HCl
CAS70738-29-3
Synonyms9-Methyl-10-Dimethylaminopropylacridinium Chloride HCl
Molecular FormulaC19H24N2Cl2
Molecular Weight351.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Imipramine Impurity HCl (CAS 70738-29-3) for Reference Standard Sourcing: Structural Identity and Pharmacopoeial Context


Imipramine Impurity HCl (CAS 70738-29-3), chemically designated as 9-Methyl-10-Dimethylaminopropylacridinium Chloride Hydrochloride (molecular formula C19H24N2Cl2, molecular weight 351.32 g/mol), is a fully characterized quaternary acridinium reference standard employed in the impurity profiling of the tricyclic antidepressant imipramine hydrochloride . Structurally, it features a positively charged, fully aromatic acridinium core with a 9-methyl substituent and a 10-(3-dimethylamino)propyl side chain—distinguishing it categorically from the parent dibenzoazepine scaffold of imipramine (CAS 113-52-0) and the partially hydrogenated acridan-type impurities such as Imipramine EP Impurity D [1]. This compound is classified as a non-pharmacopoeial, process-related impurity of imipramine and is supplied as a characterized reference standard with analytical documentation (Certificate of Analysis) to support regulatory method validation, ANDA/DMF filing, and quality control workflows .

Why Generic Imipramine Impurity Reference Standards Cannot Substitute for CAS 70738-29-3 in Validated Analytical Methods


Impurity reference standards for imipramine hydrochloride are not interchangeable because each impurity possesses a distinct chemical structure, chromatographic retention behavior, UV/fluorescence spectral signature, and ionization efficiency in mass spectrometry—parameters that directly determine the accuracy, specificity, and limit of quantitation of any compendial or in-house analytical method [1][2]. CAS 70738-29-3 is a quaternary 9-methylacridinium salt that is structurally and spectroscopically unrelated to the commonly controlled impurities such as iminodibenzyl (a neutral tricyclic precursor), desipramine (EP Impurity A, a secondary amine metabolite), or 10-(3-(dimethylamino)propyl)acridin-9(10H)-one (EP Impurity C, a neutral acridone degradation product) [2][3]. Substituting any of these alternative reference standards for CAS 70738-29-3 in a validated HPLC or UPLC method would produce incorrect retention time matching, erroneous peak identity confirmation, and invalid quantitative results, thereby failing system suitability criteria defined in the USP and EP monographs and compromising regulatory compliance [2][3].

Quantitative Differentiation Evidence for Imipramine Impurity HCl (70738-29-3) Versus Closest Analogs and In-Class Impurities


Structural Divergence: Quaternary Acridinium Core Versus Dibenzoazepine Scaffold of Imipramine and Desipramine

CAS 70738-29-3 is a quaternary 9-methylacridinium salt (C19H24N2Cl2, MW 351.32) with a permanently charged, fully aromatic acridinium ring system. In contrast, imipramine hydrochloride (CAS 113-52-0, C19H25ClN2, MW 316.87) and desipramine hydrochloride (EP Impurity A, CAS 58-28-6, C18H23ClN2, MW 302.84) possess a partially saturated dibenzo[b,f]azepine core with a neutral tertiary or secondary amine side chain . This fundamental structural difference results in a molecular weight increase of approximately 34–49 Da and the presence of a permanent positive charge on the acridinium nitrogen, which confers markedly different chromatographic retention (reversed-phase HPLC), UV absorbance maxima, and electrospray ionization (ESI-MS) behavior compared to the parent drug and its N-desmethyl analog .

pharmaceutical impurity profiling chromatographic selectivity reference standard characterization

Fluorescence Detection Advantage: Acridinium Chromophore Versus Non-Fluorescent Dibenzoazepine Impurities

The Chimia (1964) study by Adank and Hammerschmidt demonstrated that commercial imipramine (Tofranil®) contains 'highly fluorescent N-substituted acridines' at levels below 0.1% (w/w) [1]. CAS 70738-29-3, a 9-methylacridinium derivative, belongs to this class of fluorescent acridine-type impurities. The acridinium chromophore exhibits strong native fluorescence (excitation in the UV-A region, emission in the blue-green visible range), whereas imipramine, desipramine, and iminodibenzyl lack comparable intrinsic fluorescence and typically require UV absorbance detection at approximately 250 nm, which is inherently less selective and sensitive [1][2]. This difference enables fluorescence-based HPLC or UPLC methods to achieve superior signal-to-noise ratios and lower limits of detection (potentially sub-ng on-column) for CAS 70738-29-3 compared to UV-based detection of non-fluorescent impurities [1].

fluorescence detection HPLC method sensitivity trace impurity quantification

Impurity Origin and Classification: Process-Related Acridinium Impurity Versus Degradation Product Impurity C

CAS 70738-29-3 (9-methylacridinium derivative) is a process-related impurity originating from synthetic side reactions during the manufacturing of imipramine hydrochloride, likely formed via N-alkylation of acridine precursors followed by quaternization [1]. In contrast, EP Impurity C (CAS 32163-24-9, 10-(3-(dimethylamino)propyl)acridin-9(10H)-one hydrochloride) is a degradation product generated under acid hydrolytic stress conditions, as demonstrated by forced degradation studies using a validated stability-indicating UPLC method [2]. The target compound contains a quaternary acridinium ion with a 9-methyl substituent (MW 351.32 as dihydrochloride), whereas EP Impurity C contains a neutral acridone core with a carbonyl at position 9 (MW 316.83 as hydrochloride, C18H20N2O·HCl) [1][2]. This distinction is critical because process impurities are controlled through manufacturing consistency (ICH Q7), while degradation products require monitoring under ICH Q1A(R2) stability protocols and are addressed by stability-indicating analytical methods [2].

process impurity control degradation product differentiation stability-indicating method validation

Pharmacopoeial Compliance Gap: CAS 70738-29-3 as a Non-Compendial Impurity Requiring Dedicated Reference Standard Sourcing

The USP monograph for Imipramine Hydrochloride specifies limits for only two named impurities: iminodibenzyl (≤0.1%) and N-(dimethylaminopropyl)iminostilbene (≤0.1%), with a general limit of ≤0.2% for any unspecified individual impurity and ≤1.0% for total impurities [1]. The EP lists Impurities A (desipramine), B, and C (acridone) as specified impurities. CAS 70738-29-3 (9-methylacridinium HCl) is not a named impurity in either the USP or EP monographs and therefore falls under the 'unspecified impurity' category [1][2]. This means that any analytical method intended to accurately identify and quantify this specific impurity at the ICH Q3A identification threshold (≤0.10% for a maximum daily dose of ≤2 g/day) requires a dedicated, independently characterized reference standard rather than reliance on compendial reference materials [1][3]. Without a characterized standard of CAS 70738-29-3, unknown peaks in the HPLC chromatogram at relative retention times distinct from the named impurities cannot be definitively assigned, risking misidentification and regulatory non-compliance during ANDA or DMF review [1].

regulatory impurity control USP/EP monograph compliance unspecified impurity quantification

Orthogonal Detection Selectivity: MS Ionization Efficiency of Quaternary Acridinium Versus Neutral Impurities

CAS 70738-29-3, as a preformed quaternary acridinium cation, exhibits inherently high electrospray ionization (ESI) efficiency in positive-ion mode without requiring protonation in solution—the [M]+ ion (m/z 279.41 for the free base monocation) is the dominant species under all pH conditions . In contrast, imipramine, desipramine, and iminodibenzyl require protonation in acidic mobile phase to generate [M+H]+ ions (m/z 281.4, 267.4, and 196.1, respectively), and their ionization efficiency is pH-dependent and may be suppressed in the presence of competing matrix components [1][2]. This permanent charge on CAS 70738-29-3 translates to a higher and more consistent MS response factor across a wider range of ESI source conditions, enabling more robust trace-level quantification in LC-MS/MS methods compared to neutral or basic impurities . The mass spectrometric distinction also permits selective ion monitoring (SIM) or multiple reaction monitoring (MRM) targeting unique precursor-to-product ion transitions unambiguously attributable to the acridinium impurity.

LC-MS impurity profiling electrospray ionization quaternary ammonium detection

Validated Use Cases for Imipramine Impurity HCl (CAS 70738-29-3) in Pharmaceutical Development and Quality Control


ANDA/DMF Filing: Complete Impurity Profile Characterization for Generic Imipramine Hydrochloride Drug Substance

Generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for imipramine hydrochloride must demonstrate comprehensive characterization of all process-related and degradation impurities present at or above the ICH Q3A reporting threshold (0.05%). CAS 70738-29-3, a process-related acridinium impurity formed during the synthesis of imipramine, must be identified, quantified, and reported using a characterized reference standard. The USP monograph provides limits only for iminodibenzyl (≤0.1%) and N-(dimethylaminopropyl)iminostilbene (≤0.1%), with a general unspecified impurity limit of ≤0.2% [1]. A dedicated reference standard of CAS 70738-29-3 enables accurate retention time assignment, system suitability verification, and quantification of this specific impurity in the 'unspecified impurities' section of the ANDA submission, thereby addressing potential regulatory queries related to unknown chromatographic peaks.

Stability-Indicating HPLC/UPLC Method Development and ICH Q2(R1) Validation

CAS 70738-29-3 serves as a critical reference marker in stability-indicating methods designed to separate process impurities from degradation products. The forced degradation study by Vukkum et al. (2014) demonstrated that acid hydrolysis generates EP Impurity C (acridone), while oxidative degradation produces an N-oxide derivative; however, process impurities such as CAS 70738-29-3 must also be resolved and distinguished from degradation products to establish method specificity [2]. Inclusion of this reference standard in the impurity marker solution ensures that the chromatographic method achieves baseline resolution (Rs ≥ 1.5) between the acridinium impurity and the acridone degradation product, both of which share an acridine-derived core and may exhibit similar retention on C18 stationary phases. This is essential for meeting ICH Q2(R1) specificity and forced degradation peak purity requirements.

High-Sensitivity Fluorescence-Based Trace Impurity Monitoring in Commercial Drug Product Batches

The intrinsic fluorescence of the 9-methylacridinium chromophore in CAS 70738-29-3 enables HPLC-FLD methods to achieve detection limits potentially 10- to 100-fold lower than those attainable with UV absorbance detection at 250 nm [3]. This is particularly advantageous for routine QC release testing where the unspecified impurity acceptance criterion of ≤0.2% (USP) requires reliable quantification well below this limit (typical LOQ target: ≤0.05%). Using CAS 70738-29-3 as a calibration standard in a fluorescence-based method allows QC laboratories to confidently quantify this impurity at levels approaching the ICH Q3A reporting threshold (0.05%), providing an additional layer of analytical sensitivity that complements the standard UV-based compendial method.

LC-MS/MS Confirmation of Unknown Impurity Identity During Out-of-Specification (OOS) Investigations

When an OOS result is observed due to an unknown peak exceeding the USP limit of 0.2% for unspecified impurities, rapid and definitive identification is required to determine the root cause. CAS 70738-29-3, possessing a unique m/z 279.41 [M]+ ion and a characteristic MS/MS fragmentation pattern arising from the quaternary acridinium core, serves as a diagnostic reference standard for LC-MS/MS confirmation. The permanent positive charge ensures high ESI+ sensitivity even in complex sample matrices, enabling unambiguous identification of this specific acridinium impurity and differentiation from co-eluting or isobaric compounds such as the acridone degradation product (EP Impurity C, [M+H]+ at m/z 281.4) [1]. This capability accelerates OOS closure and supports corrective and preventive action (CAPA) implementation.

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